5-(3-bromo-5-methylphenyl)oxazole
Description
The exact mass of the compound this compound is 236.97893 g/mol and the complexity rating of the compound is 176. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-(3-bromo-5-methylphenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-7-2-8(4-9(11)3-7)10-5-12-6-13-10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTBKYLMGITGKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C2=CN=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of the Oxazole Heterocycle in Organic Synthesis and Medicinal Chemistry
The oxazole (B20620) is a five-membered heterocyclic aromatic ring containing one oxygen and one nitrogen atom. tandfonline.comnumberanalytics.com This structural motif is a cornerstone in both organic synthesis and medicinal chemistry due to its unique electronic properties and its prevalence in a wide array of biologically active compounds. tandfonline.comnih.gov The oxazole ring is planar and aromatic, which provides it with considerable stability. numberanalytics.com
First prepared in 1947, the oxazole nucleus is now recognized as a key scaffold in numerous natural products and synthetic molecules. nih.govnih.gov Its derivatives are known to interact with various enzymes and receptors in biological systems through non-covalent bonds, leading to a broad spectrum of physiological effects. tandfonline.comtandfonline.com This has made oxazole-based compounds a major focus for medicinal chemists in the development of new drugs. tandfonline.comnih.gov
The versatility of the oxazole moiety is demonstrated by its presence in several clinically available drugs, where it contributes to the treatment of a range of conditions. nih.gov The substitution pattern on the oxazole ring plays a critical role in determining the specific biological activity of the derivative. nih.gov Consequently, the synthesis of diverse oxazole derivatives is a key objective for chemists aiming to discover new and effective therapeutic agents. nih.gov
Table 1: Reported Biological Activities of Various Oxazole Derivatives
| Biological Activity | Description | Reference(s) |
|---|---|---|
| Antimicrobial | Compounds have shown efficacy against various bacterial and fungal strains, including S. aureus, E. coli, and C. albicans. | nih.govpharmaguideline.com |
| Anticancer | Certain oxazole derivatives act as tyrosine kinase inhibitors or show other antiproliferative activities. | nih.govpharmaguideline.com |
| Anti-inflammatory | Oxazole-containing compounds like Oxaprozin function as COX-2 inhibitors. | nih.govalliedacademies.org |
| Antidiabetic | The oxazole structure is found in drugs designed to manage blood sugar levels, such as Aleglitazar. | tandfonline.comnih.gov |
| Antiviral | The oxazole ring is a component in molecules investigated for their potential to combat viral infections. | pharmaguideline.com |
| Antitubercular | Research has identified oxazole derivatives with activity against Mycobacterium tuberculosis. | alliedacademies.org |
This table is for informational purposes and shows generalized findings for the oxazole class of compounds.
Rationale for Focused Investigation of Aryl Substituted Bromo Oxazoles
Classical and Contemporary Approaches to Oxazole Ring Formation
The formation of the oxazole ring can be achieved through several named reactions, each with its own set of advantages and limitations. These methods typically involve the cyclization of acyclic precursors.
Fischer Oxazole Synthesis and Related Dehydration Cyclizations
The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, is a classic method for preparing 2,5-disubstituted oxazoles. wikipedia.orgijpsonline.com This reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. wikipedia.org The cyanohydrin itself is typically derived from another aldehyde. wikipedia.org The reaction proceeds via a dehydration cyclization mechanism under mild conditions. wikipedia.org While traditionally used for aromatic reactants, there are instances of its application with aliphatic compounds. wikipedia.org For example, the reaction of mandelic acid nitrile with benzaldehyde (B42025) yields 2,5-diphenyl-oxazole. wikipedia.orgcutm.ac.in
The mechanism is understood to involve several pathways, with a significant portion of reactions following a concerted mechanism. ontosight.ai This synthesis has proven to be a powerful tool in organic chemistry, with numerous applications in the creation of complex molecules, including those with pharmaceutical importance. ontosight.ai
Robinson-Gabriel Synthesis Protocols
The Robinson-Gabriel synthesis is another fundamental method for oxazole formation, involving the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone. cutm.ac.inwikipedia.org This reaction requires a cyclodehydrating agent, such as phosphorus pentachloride or a strong mineral acid like sulfuric acid. wikipedia.orgacs.org The necessary 2-acylamino-ketone starting materials can be prepared through methods like the Dakin-West reaction. wikipedia.org
Modern variations of this synthesis have been developed to improve its efficiency and scope. For instance, a one-pot, diversity-oriented synthesis has been reported using a Friedel-Crafts/Robinson-Gabriel approach with an oxazolone (B7731731) template, employing aluminum chloride and trifluoromethanesulfonic acid as catalysts. wikipedia.org Additionally, the use of reagents like triphenylphosphine (B44618) and iodine with triethylamine (B128534) can facilitate the cyclodehydration of intermediate β-keto amides. wikipedia.org
Van Leusen Oxazole Synthesis for 5-Substituted Derivatives
The Van Leusen oxazole synthesis, first reported in 1972, is a highly versatile method for the preparation of 5-substituted oxazoles. ijpsonline.comnih.gov This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base to form the oxazole ring. nih.govorganic-chemistry.org This one-pot reaction proceeds under mild conditions and is particularly well-suited for generating 5-substituted derivatives, which would be relevant for the synthesis of this compound. nih.gov
Mechanism of Tosylmethyl Isocyanide (TosMIC) Cycloaddition
The Van Leusen oxazole synthesis proceeds through a [3+2] cycloaddition reaction. nih.govvarsal.com The mechanism involves the deprotonation of TosMIC by a base, followed by its addition to the aldehyde. nih.govorganic-chemistry.org This forms an oxazoline (B21484) intermediate after an intramolecular cyclization where a bond forms between the resulting hydroxyl group and the isocyano group. ijpsonline.comnih.govorganic-chemistry.org The final step is the base-promoted elimination of p-toluenesulfinic acid (TosH), leading to the aromatic 5-substituted oxazole. nih.govorganic-chemistry.org
TosMIC is a multifunctional reagent, possessing an isocyanide group, an acidic α-carbon, and a sulfonyl group that acts as a good leaving group. organic-chemistry.orgorganic-chemistry.org This combination of functionalities drives the reaction forward. organic-chemistry.orgorganic-chemistry.org
Substrate Scope and Functional Group Tolerance in Van Leusen Reactions
The Van Leusen oxazole synthesis exhibits broad substrate scope and good functional group tolerance. nih.govorganic-chemistry.org The reaction works well with a variety of aldehydes, including those bearing other functional groups. organic-chemistry.org For example, aldehydes with ester groups, free phenolic groups, and various heterocyclic rings are well-tolerated. organic-chemistry.org This flexibility makes it a powerful tool for the synthesis of complex molecules. nih.gov The reaction conditions are generally mild, often employing bases like potassium carbonate in a solvent such as methanol. nih.govmdpi.com The versatility of this reaction has been demonstrated in the synthesis of diverse structures, including fused heterobenzoxazoles and multi-substituted complex molecules. nih.gov
Advanced Synthetic Strategies for Complex Oxazole Architectures
The construction of complex oxazole-containing molecules necessitates innovative and efficient synthetic routes. Modern organic synthesis has moved towards methodologies that offer increased speed, simplicity, and the ability to generate molecular diversity from simple starting materials.
Microwave-Assisted Synthesis for Expedited Oxazole Formation
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating methods. nih.gov This technology is particularly advantageous for the synthesis of heterocyclic compounds like oxazoles.
The application of microwave irradiation can significantly shorten reaction times for oxazole synthesis. For instance, the cyclocondensation of p-substituted 2-bromoacetophenone (B140003) and urea (B33335) in DMF under microwave irradiation at 138°C for 20 minutes yields 2,4-disubstituted oxazole compounds. tandfonline.com Similarly, a mixture of an aryl aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC) can be rapidly converted to a 5-substituted oxazole. ijpsonline.com Under microwave irradiation at 65°C and 350 W for just 8 minutes in isopropanol (B130326) with potassium phosphate (B84403) as a catalyst, a high yield of the desired oxazole is achieved. ijpsonline.comnih.govacs.org
The efficiency of microwave-assisted synthesis is also demonstrated in the preparation of 4-(4-bromophenyl)-2,5-dimethyloxazole, which is synthesized via the bromination of p-bromophenylethanone and subsequent cyclization with acetamide (B32628) under microwave conditions. ijpsonline.com Furthermore, a rapid and efficient synthesis of substituted oxazoles has been developed through an iron trichloride-catalyzed propargylation/cycloisomerization tandem reaction of propargylic acetates and amides, facilitated by microwave irradiation using silica (B1680970) gel-supported reagents. researchgate.net
The synthesis of 6-methoxy-5,6-dihydro-5-azapurines, which are structurally related to oxazoles, has also been successfully achieved using a simple and fast microwave-assisted method. nih.gov This approach utilizes easily accessible reagents and allows for the development of broad libraries of these promising compounds for drug discovery. nih.gov
The success of microwave-assisted oxazole synthesis is highly dependent on the careful optimization of reaction parameters, including the choice of catalyst, solvent, temperature, and reaction time.
For the synthesis of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles from haloketones and substituted arylamides, silver triflate (AgOTF) has been identified as an effective catalyst for promoting the cyclization reaction in ethyl acetate (B1210297). ijpsonline.com The yield of the desired 2,4-disubstituted oxazole can be significantly improved by increasing the reaction temperature from 25°C to 80°C. ijpsonline.com
In the reaction of aryl aldehydes with TosMIC, potassium phosphate has been shown to be an effective catalyst. ijpsonline.com The use of microwave irradiation at 65°C and 350 W for 8 minutes in isopropanol resulted in a 96% yield of 5-phenyloxazole (B45858). nih.govacs.org The choice of base and its stoichiometry are also critical. While organic bases like triethylamine and N,N-diisopropylethylamine were less effective, 2 equivalents of potassium phosphate under microwave conditions proved optimal for the synthesis of 5-substituted oxazoles. nih.govacs.org
The solvent also plays a crucial role. While various solvents have been screened, isopropanol has been found to be a suitable medium for the microwave-assisted synthesis of oxazoles from aldehydes and TosMIC. nih.govacs.org
Table 1: Optimization of Microwave-Assisted Oxazole Synthesis
| Reactants | Catalyst | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Aryl aldehyde, TosMIC | Potassium Phosphate | Isopropyl Alcohol | 65°C, 350W, 8 min | 5-Substituted Oxazole | Very Good | ijpsonline.com |
| p-Substituted 2-bromoacetophenone, Urea | - | DMF | 138°C, 20 min | 2,4-Disubstituted Oxazole | - | tandfonline.com |
| Haloketones, Substituted Arylamides | Silver Triflate (AgOTF) | Ethyl Acetate | 80°C | 2,4-Disubstituted Oxazole | 87% | ijpsonline.com |
| Propargylic Acetates, Amides | Iron Trichloride | Silica Gel | - | Substituted Oxazoles | - | researchgate.net |
| Benzaldehyde, TosMIC | K3PO4 (2 equiv) | Isopropyl Alcohol | 65°C, 350W, 8 min | 5-Phenyloxazole | 96% | nih.govacs.org |
One-Pot and Multicomponent Reaction Sequences
One-pot and multicomponent reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecules like oxazoles from simple and readily available starting materials in a single synthetic operation. researchgate.net These approaches are characterized by their high atom economy, procedural simplicity, and ability to generate structural diversity. researchgate.net
A variety of MCRs have been developed for oxazole synthesis. For instance, a four-component reaction involving an organocatalyzed domino process linked to a sequential amine addition/Yb(OTf)3-catalyzed enamine cyclization has been used to produce polysubstituted 1,3-oxazolidines. nih.gov Another notable example is a visible-light-induced three-component reaction that constructs complex 2,4,5-trisubstituted oxazoles from iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles. rsc.org This catalyst- and additive-free transformation is highly efficient and has a broad substrate scope. rsc.org
A one-pot, four-component synthesis of polysubstituted 1,3-oxazolidines has been developed, which involves two linked domino processes: an organocatalyzed reaction of an alkyl propiolate and an aliphatic aldehyde, followed by a microwave-assisted amine addition cyclization. nih.gov Furthermore, a metal-free [2+2+1] cycloaddition polymerization of alkynes, nitriles, and an oxygen atom source (iodosobenzene with trifluoromethanesulfonic acid) provides a regioselective route to highly substituted oxazole compounds. researchgate.net
Steroidal oxazole derivatives have been synthesized via a facile one-pot multicomponent reaction of thiosemicarbazide/semicarbazide hydrochloride and ethyl 2-chloroacetoacetate. nih.gov Additionally, a one-pot synthesis of substituted oxazoles from propargylic alcohols and amides is achieved through a Brønsted acid-catalyzed propargylation/cycloisomerization tandem reaction using p-toluenesulfonic acid monohydrate (PTSA) as a bifunctional catalyst. organic-chemistry.org
Catalytic Approaches in Oxazole Synthesis
Catalysis plays a pivotal role in modern oxazole synthesis, enabling the development of efficient, selective, and environmentally benign methodologies. Both transition metal and Lewis acid catalysis have been extensively explored to facilitate the formation of the oxazole ring.
Copper and palladium catalysts are particularly valuable for the synthesis of oxazoles, promoting key bond-forming reactions such as C-N and C-O cyclizations.
A novel palladium-catalyzed/copper-mediated oxidative cyclization has been developed for the regioselective synthesis of trisubstituted oxazoles. rsc.orgnih.govrsc.org This process is thought to proceed through a cascade formation of C-N and C-O bonds, with water serving as the oxygen atom source. rsc.orgnih.govrsc.org Another efficient method for synthesizing highly substituted oxazole derivatives involves a palladium-catalyzed sp2 C-H activation pathway, starting from simple amides and ketones. organic-chemistry.org This reaction proceeds through sequential C-N and C-O bond formations in a single step, utilizing palladium acetate as the catalyst, K2S2O8 as the oxidant, and CuBr2 as a promoter. organic-chemistry.org
Copper(II)-catalyzed oxidative cyclization of enamides via vinylic C-H bond functionalization at room temperature provides a route to 2,5-disubstituted oxazoles. nih.gov This method is complementary to iodine-mediated cyclizations of enamides that yield 2,4,5-trisubstituted oxazoles. nih.gov The use of copper catalysts, such as Cu(OTf)2, with oxygen as the oxidant, has been employed for the synthesis of benzoxazoles from substituted benzanilides. ijpsonline.com
Table 2: Copper- and Palladium-Catalyzed Oxazole Synthesis
| Catalyst System | Starting Materials | Product | Key Features | Reference |
|---|---|---|---|---|
| Pd-catalyst/Cu-mediator | Propargyl esters, Benzylamines | Trisubstituted Oxazoles | Cascade oxidative cyclization, water as oxygen source | rsc.orgnih.govrsc.org |
| Palladium acetate, K2S2O8, CuBr2 | Amides, Ketones | Highly Substituted Oxazoles | Sequential C-N/C-O bond formation via sp2 C-H activation | organic-chemistry.org |
| Copper(II) catalyst | Enamides | 2,5-Disubstituted Oxazoles | Oxidative cyclization via vinylic C-H functionalization at room temperature | nih.gov |
| Cu(OTf)2/O2 | Substituted benzanilides | Benzoxazoles | - | ijpsonline.com |
Lewis acids are effective catalysts for promoting tandem reactions that lead to the formation of oxazole rings. These reactions often involve the activation of a substrate by the Lewis acid, followed by an intramolecular cyclization.
A Zn(OTf)2-catalyzed tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides and allylic alcohols has been developed for the synthesis of oxazole derivatives. researchgate.netnih.gov In this reaction, the zinc catalyst acts as both a π-acid to activate the alkyne and a σ-acid. researchgate.netnih.gov The proposed mechanism involves the activation of the triple bond of the N-(propargyl)arylamide by Zn(OTf)2, followed by a regioselective 5-exo-dig intramolecular cyclization. researchgate.net
BF3·Et2O has been used as a Lewis acid in the hypervalent iodine-mediated oxidative cyclization of N-cyclohexenylamides to yield monofluorinated ring-fused oxazolines. nsf.gov In this case, BF3·Et2O also serves as a fluorine source. nsf.gov Similarly, the reaction of N-allylamides with (diacetoxyiodo)benzene (B116549) in the presence of BF3·Et2O and acetic acid leads to the formation of oxazoline compounds. nsf.gov
More recently, aluminum trichloride, a cost-effective Lewis acid, has been used to synthesize isoxazole (B147169) derivatives from 2-methylquinoline (B7769805) derivatives and sodium nitrite, avoiding the need for transition metal catalysts. nih.gov
Regiocontrolled Halogenation Strategies for Bromo-Oxazoles
The introduction of a bromine atom at a specific position on the oxazole ring or its substituents is a critical step in the synthesis of many targeted bromo-oxazole compounds. Regiocontrolled halogenation strategies are therefore of significant interest in synthetic organic chemistry. These methods allow for the precise installation of a bromine atom, which can serve as a handle for further functionalization through cross-coupling reactions or other transformations.
Direct Lithiation and Electrophilic Bromine Introduction
A powerful and widely utilized strategy for the regioselective synthesis of bromo-oxazoles involves a sequence of direct lithiation followed by quenching with an electrophilic bromine source. This method is particularly effective for the controlled bromination of both the oxazole ring and its aryl substituents. The position of lithiation, and thus bromination, is directed by the most acidic proton in the substrate, which can be influenced by the substitution pattern on the oxazole and any appended aryl rings.
The general approach involves the deprotonation of the oxazole-containing compound with a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures to form a lithiated intermediate. This intermediate is then treated with an electrophilic bromine source to introduce the bromine atom. Common electrophilic bromine sources include molecular bromine (Br₂), N-bromosuccinimide (NBS), and 1,2-dibromoethane.
Research has demonstrated that direct regiocontrolled lithiation followed by reaction with an electrophilic bromine source is a versatile method applicable to all three isomeric parent bromooxazoles (2-bromo-, 4-bromo-, and 5-bromooxazole) as well as their various alkyl- and aryl-substituted derivatives. researchgate.net The choice of the specific organolithium reagent and reaction conditions can be optimized to achieve high regioselectivity.
For instance, in the synthesis of 5-bromooxazoles, the proton at the C5 position of the oxazole ring can be selectively abstracted due to its relative acidity. The resulting 5-lithiooxazole intermediate readily reacts with an electrophilic bromine source to yield the desired 5-bromooxazole. This strategy provides a direct and efficient route to these valuable synthetic intermediates.
A summary of the general reaction conditions for direct lithiation and electrophilic bromination is presented in the table below.
| Step | Reagents & Conditions | Purpose |
| Direct Lithiation | Strong organolithium base (e.g., n-BuLi, LDA) in an aprotic solvent (e.g., THF, diethyl ether) at low temperatures (e.g., -78 °C). | Regioselective deprotonation to form a lithiated intermediate. |
| Electrophilic Bromine Introduction | Electrophilic bromine source (e.g., Br₂, NBS, 1,2-dibromoethane) added to the reaction mixture. | Quenching of the lithiated intermediate to introduce a bromine atom. |
While the specific synthesis of this compound via this method is not detailed in the available literature, the general principles of direct lithiation and electrophilic bromination of aryl-substituted oxazoles provide a clear and established pathway for its potential synthesis. The regioselectivity of the bromination on the phenyl ring would be influenced by the directing effects of the methyl and oxazole substituents.
Mechanistic Investigations and Reaction Pathways
Elucidation of Reaction Mechanisms for Oxazole (B20620) Core Assembly
The synthesis of the oxazole core, a fundamental component of "5-(3-bromo-5-methylphenyl)oxazole," can be achieved through various chemical reactions. Understanding the mechanisms of these reactions is crucial for controlling the synthesis and achieving desired products.
Classic methods for forming the oxazole ring, such as the Robinson-Gabriel synthesis, involve a sequence of protonation, cyclization, and dehydration. synarchive.comwikipedia.org This process typically starts with a 2-acylamino-ketone, which undergoes intramolecular cyclization followed by dehydration to yield the oxazole. wikipedia.org Dehydrating agents like sulfuric acid are often used to facilitate this reaction. pharmaguideline.com The mechanism is initiated by the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by an intramolecular nucleophilic attack from the ketone's enol form, creating a five-membered cyclic intermediate known as an oxazoline (B21484). Subsequent acid-catalyzed dehydration of this intermediate results in the formation of the aromatic oxazole ring. acs.org
Another related method is the Bischler synthesis, which involves the reaction of a phenacyl halide with a primary amide. pharmaguideline.com The process begins with the N-alkylation of the amide, followed by cyclization and dehydration to form the oxazole ring. pharmaguideline.com More recent developments have explored the use of agents like triflic acid to promote dehydrative cyclization under milder conditions, which can be beneficial for sensitive substrates. nih.govmdpi.com
Modern synthetic routes to the oxazole core often involve cycloaddition and cycloisomerization reactions, where specific intermediates play a pivotal role. The van Leusen oxazole synthesis, for example, uses tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base. organic-chemistry.orgwikipedia.org The reaction proceeds through a [3+2] cycloaddition mechanism, forming an oxazoline intermediate. nih.govmdpi.com This intermediate then eliminates the tosyl group to yield the final 5-substituted oxazole. wikipedia.orgnih.gov
Transition-metal catalyzed cycloisomerization reactions have also become a powerful tool for oxazole synthesis. nih.govacs.org These reactions often utilize precursors containing both an alkyne and a carbonyl group. researchgate.net A metal catalyst, such as zinc, gold, or platinum, activates the alkyne, facilitating an intramolecular nucleophilic attack by the carbonyl oxygen. nih.govresearchgate.net This leads to a cyclic intermediate that subsequently isomerizes to form the stable aromatic oxazole ring. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and selectivity. acs.org
Reactivity of this compound and its Derivatives
The chemical behavior of this compound is shaped by the electronic properties of both the oxazole ring and the substituted phenyl group. This allows for a variety of chemical modifications at different sites on the molecule.
The oxazole ring is generally electron-deficient, making it susceptible to nucleophilic attack, though it is less basic than imidazole (B134444). wikipedia.org The C2 position is the most electrophilic and, therefore, the most common site for nucleophilic substitution, especially if a good leaving group is present. wikipedia.orgsemanticscholar.orgtandfonline.com The C4 and C5 positions are less reactive to nucleophiles. semanticscholar.orgtandfonline.com While direct nucleophilic substitution on the oxazole ring of the title compound is not typical without prior activation, reactions involving strong nucleophiles can sometimes lead to ring-opening rather than substitution. pharmaguideline.com
The phenyl ring of this compound can undergo electrophilic aromatic substitution. The position of the incoming electrophile is determined by the directing effects of the existing substituents: the bromo group, the methyl group, and the oxazole ring itself.
Methyl Group (-CH₃): This is an activating group, meaning it increases the reactivity of the ring and directs incoming electrophiles to the ortho and para positions. unizin.orglibretexts.org
Bromo Group (-Br): Halogens are deactivating groups, making the ring less reactive than benzene, but they are also ortho- and para-directing. unizin.orglibretexts.org
Oxazole Ring: The oxazole ring is generally considered a deactivating group, directing incoming electrophiles to the meta position. fiveable.me
The final substitution pattern will be a result of the combined influence of these groups. The positions that are activated by the methyl and bromo groups and not strongly deactivated by the oxazole ring will be the most likely sites of reaction.
The bromine atom on the phenyl ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. nih.govacs.org These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. nih.govthieme-connect.com This allows for the extensive diversification of the this compound scaffold. Some of the most important cross-coupling reactions applicable to this building block are detailed in the table below.
| Reaction Name | Catalyst | Coupling Partner | Bond Formed |
| Suzuki Coupling | Palladium | Organoboron Reagent | C-C |
| Heck Coupling | Palladium | Alkene | C-C |
| Sonogashira Coupling | Palladium/Copper | Terminal Alkyne | C-C |
| Buchwald-Hartwig Amination | Palladium | Amine | C-N |
| Stille Coupling | Palladium | Organotin Reagent | C-C |
| Hiyama Coupling | Palladium | Organosilicon Reagent | C-C |
| Negishi Coupling | Palladium/Nickel | Organozinc Reagent | C-C |
For instance, the Suzuki coupling would allow the reaction of this compound with various aryl or vinyl boronic acids to create more complex biaryl structures. The Sonogashira reaction is a powerful method for coupling aryl halides with terminal alkynes, enabling the synthesis of arylalkynes. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is often carried out with a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgresearchgate.net The Buchwald-Hartwig amination provides a direct route to synthesize aryl amines from aryl halides, a transformation that is crucial in pharmaceutical and materials chemistry. capes.gov.brnumberanalytics.comlibretexts.orgnih.govwikipedia.org These coupling strategies highlight the utility of this compound as a versatile building block in the synthesis of diverse and complex molecules. nih.gov
Cross-Coupling Reactions of Bromo-Oxazole Building Blocks
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. libretexts.org The general catalytic cycle for the Suzuki-Miyaura reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
The reaction commences with the oxidative addition of the aryl bromide, in this case, this compound, to a palladium(0) species. This step is often the rate-determining step of the catalytic cycle. illinois.edu The reactivity of the C-Br bond in this substrate makes it highly susceptible to this oxidative addition. illinois.edu Following oxidative addition, a palladium(II) intermediate is formed.
The subsequent step is transmetalation, where the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex, displacing the halide. This step is typically facilitated by a base. The final step is reductive elimination, where the two organic groups on the palladium center are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the general principles of the Suzuki-Miyaura reaction are applicable. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, play a crucial role in the efficiency and outcome of the coupling. For instance, the use of electron-rich and bulky phosphine (B1218219) ligands can enhance the rate of both oxidative addition and reductive elimination.
Below is a table summarizing representative conditions for the Suzuki-Miyaura coupling of aryl bromides, which can be extrapolated to this compound.
| Aryl Bromide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | >95 |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 92 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85 mdpi.com |
Interactive Data Table: Suzuki-Miyaura Coupling Conditions
Palladium-Catalyzed Amidation Processes
Palladium-catalyzed amidation, often referred to as the Buchwald-Hartwig amination, provides a direct route to form C-N bonds by coupling an aryl halide with an amine or amide. wikipedia.org This reaction has become a cornerstone in synthetic organic chemistry due to its broad substrate scope and functional group tolerance. wikipedia.org
The catalytic cycle of the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling. It begins with the oxidative addition of the aryl bromide, this compound, to a palladium(0) catalyst. The resulting palladium(II) complex then reacts with the amide in the presence of a base. Deprotonation of the amide by the base leads to the formation of a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the palladium(0) catalyst. wikipedia.org
The choice of ligand is critical in palladium-catalyzed amidation. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps. The selection of the base is also crucial and is often substrate-dependent. Common bases include sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃). nih.govresearchgate.net
While specific examples of the palladium-catalyzed amidation of this compound are not detailed in the available literature, studies on other bromo-substituted five-membered heterocyclic compounds provide valuable insights into the potential reaction conditions. nih.govnih.gov For instance, the amination of bromoindoles and bromoimidazoles has been successfully achieved using various palladium catalysts and ligands. nih.govresearchgate.netnih.govmit.edu
The following table outlines typical conditions for the palladium-catalyzed amidation of aryl bromides, which can serve as a guide for the amidation of this compound.
| Aryl Bromide | Amine/Amide | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 4-Bromo-1H-imidazole | 3-Propylphenylamine | Pd₂(dba)₃ | tBuBrettPhos | LHMDS | THF | 50-69 nih.govmit.edu |
| 6-Bromoindole | Morpholine | Pd₂(dba)₃·CHCl₃ | 2-(Di-tert-butylphosphino)biphenyl | NaOtBu | Toluene | 83 researchgate.net |
| Bromoindole derivative | Benzamide | Pd₂(dba)₃·CHCl₃ | Xantphos | Cs₂CO₃ | Dioxane | 81-84 researchgate.net |
Interactive Data Table: Palladium-Catalyzed Amidation Conditions
Despite a comprehensive search for the chemical compound "this compound," specific experimental data required for a detailed structural and conformational analysis as outlined is not available in the public domain. Searches for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography data for this particular compound did not yield the necessary results to populate the requested sections of the article.
The scientific literature and chemical databases reviewed contain information on analogous compounds, such as various substituted oxazoles, isoxazoles, and their derivatives. For example, data is available for compounds like "(E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole" and other related structures. However, this information is not directly applicable to "this compound" as the structural differences, including the substitution pattern and the nature of the heterocyclic ring, would lead to significantly different spectroscopic and crystallographic parameters.
Without access to primary research articles or database entries detailing the synthesis and characterization of "this compound," any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.
Therefore, the article focusing on the structural elucidation and conformational analysis of "this compound" cannot be generated at this time due to the lack of specific experimental data.
Structural Elucidation and Conformational Analysis
X-ray Crystallography for Solid-State Structure Determination
Intramolecular and Intermolecular Interactions
The arrangement of molecules in the solid state is governed by a delicate balance of attractive and repulsive forces. For organic molecules, these are typically weak, non-covalent interactions.
In related oxazole (B20620) derivatives, weak C-H…O and C-H…N hydrogen bonds are commonly observed organizing molecules into larger assemblies. vensel.orgresearchgate.net For instance, in the crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, both intramolecular and intermolecular C-H…O hydrogen bonds, as well as intramolecular C-H…N hydrogen bonds, play a role in stabilizing the conformation of the molecules. vensel.orgresearchgate.net Studies on other heterocyclic compounds also show that molecules can be linked by C-H…O hydrogen bonds to form extensive three-dimensional networks. nih.gov It is plausible that in a crystalline form of 5-(3-bromo-5-methylphenyl)oxazole, hydrogen atoms attached to the phenyl and oxazole rings could act as donors to the oxygen and nitrogen atoms of the oxazole ring in neighboring molecules.
Table 1: Potential Hydrogen Bond Interactions in this compound
| Donor | Acceptor | Type of Interaction |
| C-H (Phenyl) | O (Oxazole) | Intermolecular |
| C-H (Phenyl) | N (Oxazole) | Intermolecular |
| C-H (Oxazole) | O (Oxazole) | Intermolecular |
| C-H (Oxazole) | N (Oxazole) | Intermolecular |
| C-H (Methyl) | O (Oxazole) | Intermolecular |
| C-H (Methyl) | N (Oxazole) | Intermolecular |
This table is predictive and based on the analysis of similar compounds. Experimental verification is required.
The presence of a bromine atom on the phenyl ring introduces the possibility of halogen bonding, a highly directional non-covalent interaction where the halogen atom acts as an electrophilic species. In various halogenated organic compounds, bromine has been shown to form halogen bonds with Lewis bases such as oxygen and nitrogen. nih.govnih.govelsevierpure.com For example, in the crystal structure of 3-bromo-4-chlorophenol, a short Br…O contact is observed, highlighting the electrophilic nature of the bromine atom. nih.gov Similarly, studies on 5-halogeno-1H-isatin-3-oximes indicate that bromine can form halogen bonds with the oxygen of an oxime group. nih.gov Therefore, in the solid state of this compound, Br…N or Br…O interactions between adjacent molecules could be a significant factor in the crystal packing.
Table 2: Potential Halogen Bond Interactions in this compound
| Halogen Donor | Acceptor Atom | Type of Interaction |
| Br | N (Oxazole) | Intermolecular |
| Br | O (Oxazole) | Intermolecular |
This table is predictive and based on the analysis of similar compounds. Experimental verification is required.
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govnih.gov This method allows for the generation of two-dimensional fingerprint plots, which summarize the frequency of different combinations of external (de) and internal (di) distances from the surface to the nearest atom. crystalexplorer.net
For related compounds, Hirshfeld surface analysis has revealed the relative contributions of various intermolecular contacts. For example, in N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}, the dominant interactions were found to be H···H (53.6%), C···H/H···C (20.8%), and O···H/H···O (17.7%) contacts. nih.gov In another case, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, H···H interactions accounted for 34.4% of the total Hirshfeld surface, while C···C contacts contributed the least at 2.5%. vensel.org
A hypothetical Hirshfeld surface analysis for this compound would be expected to show significant contributions from H···H, C···H/H···C, and Br···H/H···Br contacts. The fingerprint plots would likely display distinct spikes characteristic of C-H…O and C-H…N hydrogen bonds and potentially features indicative of Br…N or Br…O halogen bonds.
Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound
| Interaction Type | Predicted Contribution |
| H···H | High |
| C···H/H···C | Significant |
| Br···H/H···Br | Significant |
| O···H/H···O | Moderate |
| N···H/H···N | Moderate |
| Br···N/C | Possible |
| Br···O/C | Possible |
| C···C | Low |
This table is a prediction based on analyses of structurally similar compounds and requires experimental validation through X-ray crystallography and subsequent Hirshfeld surface analysis of the title compound.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the properties of organic molecules like 5-(3-bromo-5-methylphenyl)oxazole.
Geometry Optimization and Conformational Landscapes
The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations are performed to locate the minimum energy conformation on the potential energy surface. For this compound, a key aspect of its structure is the dihedral angle between the phenyl and oxazole (B20620) rings. The presence of the methyl and bromo substituents on the phenyl ring can influence this orientation.
Table 1: Hypothetical Torsional Energy Profile for this compound
| Dihedral Angle (Phenyl-Oxazole) | Relative Energy (kcal/mol) |
| 0° | 5.0 |
| 30° | 1.5 |
| 60° | 0.0 |
| 90° | 2.0 |
| 120° | 0.5 |
| 150° | 3.0 |
| 180° | 4.5 |
Note: This table is illustrative and represents the type of data that would be generated from a conformational analysis. The values are not based on actual calculations for this specific molecule.
Electronic Structure Analysis (Frontier Molecular Orbitals, Molecular Electrostatic Potential)
Once the optimized geometry is obtained, DFT calculations can be used to probe the electronic structure of this compound.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For this compound, the HOMO would likely be distributed over the electron-rich oxazole and phenyl rings, while the LUMO might be similarly delocalized.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for predicting sites for electrophilic and nucleophilic attack. In this compound, the nitrogen and oxygen atoms of the oxazole ring would be expected to be regions of negative potential (red/yellow), indicating their susceptibility to electrophilic attack. The hydrogen atoms would represent regions of positive potential (blue).
Tautomeric Equilibrium and Prototropic Shifts
Tautomerism, the interconversion of structural isomers, is a possibility for some heterocyclic compounds. For this compound, protonation could potentially occur on the nitrogen atom, leading to a tautomeric equilibrium. Computational studies can predict the relative energies of different tautomers to determine the most stable form in various environments. While specific research on the tautomerism of this particular oxazole is not available, studies on similar azole compounds have utilized computational methods to investigate prototropic shifts and determine the predominant tautomeric forms in solution.
Prediction of Spectroscopic Properties (NMR, IR)
DFT calculations can be a powerful tool for predicting spectroscopic data, which can aid in the characterization of a newly synthesized compound.
NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for this compound would provide a valuable comparison with experimental data. Discrepancies between calculated and experimental shifts can sometimes reveal subtle structural or electronic effects.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. By comparing the calculated and experimental IR spectra, the vibrational modes of the molecule can be assigned to specific functional groups, confirming the molecular structure. For instance, the characteristic C=N and C-O stretching frequencies of the oxazole ring and the aromatic C-H and C=C stretching of the phenyl ring would be identifiable.
Computational Modeling of Intermolecular Interactions
The way molecules interact with each other is fundamental to their properties in the solid state and in biological systems. Computational modeling can be used to study the non-covalent interactions that this compound can form. These interactions can include hydrogen bonding (if a suitable donor is present), halogen bonding (involving the bromine atom), and π-π stacking between the aromatic rings.
Preclinical Biological Activities and Molecular Interactions
In Vitro Antimicrobial Activity
The oxazole (B20620) scaffold is recognized in medicinal chemistry, and various derivatives have been assessed for antimicrobial properties. However, specific data on the in vitro antimicrobial activity of 5-(3-bromo-5-methylphenyl)oxazole is not available.
No published studies were identified that evaluated the antibacterial efficacy of this compound against bacterial strains such as Escherichia coli or Staphylococcus aureus. While related heterocyclic compounds have shown activity, data for this specific compound is absent. uobaghdad.edu.iqresearchgate.netnih.govnih.gov
There is no available research data on the antifungal potential of this compound against fungal species like Candida albicans or others. Studies on related structures suggest that the antifungal activity of oxazole derivatives is highly dependent on the substitution patterns. nih.govsemanticscholar.orgsemanticscholar.orgnih.govmdpi.com
Anticancer Activity in Cell-Based Assays
Heterocyclic compounds, including oxazoles, are frequently investigated as potential anticancer agents. mdpi.comnih.govnih.gov Despite this, a review of the literature did not yield any studies that specifically report on the anticancer activity of this compound in any cancer cell-based assays.
Anti-inflammatory Properties and Enzyme Target Modulation (e.g., COX, LOX)
The modulation of inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) is a key strategy in the development of anti-inflammatory drugs. researchgate.netmdpi.comnih.gov However, no research has been published detailing the in vitro or in vivo anti-inflammatory properties of this compound or its potential to modulate COX or LOX enzymes. nih.govmdpi.com
Other Investigated Biological Activities (e.g., Anti-tubercular, Anti-protozoal, Antiviral, Agonist of GPR40, HDAC6 Inhibition)
Searches were conducted for a range of other potential biological activities for this compound.
Anti-tubercular Activity: While various oxazoline (B21484) and oxazole-containing compounds have been synthesized and evaluated as anti-tuberculosis agents, no studies have specifically tested this compound against Mycobacterium tuberculosis. nih.govscholarsportal.infonih.govplos.org
Anti-protozoal Activity: Research into anti-protozoal agents has explored related heterocyclic structures like isoxazoles and thiazoles. researchgate.netnih.govmdpi.commdpi.com However, there are no findings on the activity of this compound against protozoal pathogens.
Antiviral Activity: The antiviral potential of five-membered heterocyclic compounds is an active area of research. nih.govnih.govresearchgate.net Nevertheless, no data exists regarding the antiviral efficacy of this compound.
Agonist of GPR40: No literature was found that investigates the interaction of this compound with the G protein-coupled receptor 40 (GPR40).
HDAC6 Inhibition: Histone deacetylase 6 (HDAC6) is a target for cancer therapy. While some isoxazole (B147169) derivatives have been identified as HDAC6 inhibitors, the inhibitory potential of this compound has not been reported. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. Such studies require a baseline of biological activity data for a parent compound and its structural analogs. Given the absence of published biological activity data for this compound, no specific SAR studies for this compound could be identified.
Impact of Substitution Patterns on Biological Efficacy
Information regarding the specific impact of the 3-bromo and 5-methylphenyl substitutions on the biological efficacy of the 5-phenyloxazole (B45858) core is not available in the current body of scientific literature. The biological activity of oxazole derivatives is highly dependent on the nature and position of substituents on the phenyl and oxazole rings. These substitutions can influence the compound's electronic properties, lipophilicity, and steric profile, which in turn affect its ability to interact with biological targets.
For instance, studies on other substituted oxazole series have shown that:
The presence of halogen atoms, such as bromine, can enhance biological activity, potentially through halogen bonding interactions with protein targets or by altering the compound's pharmacokinetic properties.
The position of substituents on the phenyl ring is often critical for activity. A meta-substitution pattern (as in 3-bromo-5-methyl) can lead to different biological outcomes compared to ortho- or para-substitutions.
The addition of a methyl group can impact lipophilicity and metabolic stability, which can also modulate biological efficacy.
However, without specific studies on this compound, any discussion on the impact of its substitution pattern remains speculative.
Molecular Docking and Ligand-Receptor Interaction Hypotheses
No molecular docking studies for this compound have been published. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. These studies are crucial for forming hypotheses about ligand-receptor interactions and for guiding the design of more potent and selective analogs.
To perform a molecular docking study, a specific biological target (e.g., an enzyme or a receptor) that the compound is thought to interact with must first be identified through preclinical biological assays. As no such biological data exists for this compound, there are no established targets against which to perform docking simulations.
Consequently, it is not possible to generate any data tables or detailed research findings related to the preclinical biological activities or molecular interactions of this specific compound.
Applications in Advanced Materials and Catalysis
Electronic Materials Research
The field of electronic materials is constantly seeking new organic molecules with tailored photophysical properties. Phenyl-oxazole derivatives are a promising class of compounds in this area, and the specific substitutions on the phenyl ring of 5-(3-bromo-5-methylphenyl)oxazole could offer unique advantages.
Aggregation-Induced Emission (AIE) Properties
Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly fluorescent molecules become highly luminescent upon aggregation. acs.org This property is highly desirable for applications such as organic light-emitting diodes (OLEDs) and chemical sensors. The AIE effect is often attributed to the restriction of intramolecular motions in the aggregated state, which minimizes non-radiative decay pathways and enhances fluorescence. acs.org
While direct studies on the AIE properties of this compound are not yet available, related oxadiazole and imidazole (B134444) derivatives have been shown to exhibit AIE or the related aggregation-induced enhanced emission (AIEE) behavior. researchgate.netnih.gov The twisted conformation between the phenyl and oxazole (B20620) rings in this compound could potentially lead to AIE characteristics. In dilute solutions, the molecule may be non-emissive due to free intramolecular rotation. However, in the solid state or in aggregated form, these rotations could be restricted, leading to a significant increase in fluorescence quantum yield. The presence of the bromo and methyl groups can further influence the intermolecular packing and, consequently, the AIE properties.
Table 1: Hypothetical Photophysical Properties of this compound in Different States
| State | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Quantum Yield (%) |
| Dilute Solution | 320 | 410 | < 1 |
| Aggregated State | 350 | 480 | 65 |
| Solid State | 360 | 495 | 80 |
This table presents hypothetical data based on typical observations for AIE-active compounds.
Catalysis Chemistry and Ligand Design
Oxazole-containing compounds have been widely explored as ligands in transition metal catalysis due to the coordinating ability of the nitrogen atom in the oxazole ring. mdpi.com These ligands can influence the activity, selectivity, and stability of the catalyst.
The compound this compound possesses features that make it a candidate for ligand design. The nitrogen atom of the oxazole can coordinate to a metal center, while the bromo-substituted phenyl group offers several possibilities. The bromine atom can act as a site for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex and tailored ligands. mdpi.com For example, palladium-catalyzed cross-coupling reactions could be used to introduce other functional groups that can fine-tune the electronic and steric properties of the ligand. tandfonline.com Chiral oxazole-pyridine ligands have shown promise in asymmetric catalysis, and similar strategies could be envisioned for derivatives of this compound. acs.org
Fluorescent Probe Development
The development of fluorescent probes for the detection of ions and biomolecules is a significant area of research. mdpi.com Oxazole derivatives are attractive fluorophores for this purpose due to their favorable photoluminescent properties and the potential for modification to include specific recognition sites. periodikos.com.br
Naphthoxazole and benzoxazole (B165842) derivatives have been successfully employed as fluorescent DNA probes and for the detection of singlet oxygen. periodikos.com.brnih.gov The fluorescence of these probes often changes upon binding to the target analyte. For this compound, the oxazole core could serve as the fluorescent reporter. The bromo and methyl substituents on the phenyl ring could modulate the photophysical properties and provide a handle for attaching a recognition moiety. For instance, the bromine atom could be replaced with a receptor for a specific metal ion or biomolecule, leading to a "turn-on" or "turn-off" fluorescent response upon binding.
Agricultural Chemical Applications
The oxazole scaffold is present in a number of compounds with applications in agriculture, including herbicides and pesticides. researchgate.net Furthermore, some oxazole and oxazolopyrimidine derivatives have been investigated as plant growth regulators. researchgate.netsaudijournals.com
Studies on certain oxazole derivatives have shown that they can enhance the growth of seedlings, including increasing the length of shoots and the total number and length of roots. researchgate.netsaudijournals.com These effects are sometimes comparable to or even exceed those of natural plant hormones. saudijournals.com While the specific activity of this compound in this context has not been reported, its structural similarity to other bioactive oxazoles suggests that it could be a candidate for screening in agricultural applications. The lipophilicity and electronic properties conferred by the bromo and methyl groups could influence its uptake and activity in plants.
Conclusion and Future Perspectives in 5 3 Bromo 5 Methylphenyl Oxazole Research
Current Challenges and Opportunities in Synthetic Accessibility and Efficiency
The synthesis of 5-substituted oxazoles is a well-established field, yet challenges remain in achieving high efficiency, regioselectivity, and substrate scope, particularly for complex substitution patterns like that of 5-(3-bromo-5-methylphenyl)oxazole.
Challenges:
Regiocontrol: The introduction of substituents at specific positions on the oxazole (B20620) and phenyl rings can be difficult to control, leading to isomeric impurities.
Precursor Availability: The availability and cost of the starting materials, such as substituted benzaldehydes or phenacyl bromides, can be a limiting factor.
Opportunities:
Modern Synthetic Methods: The application of modern synthetic methodologies could significantly improve the accessibility of this compound. The Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a powerful tool for the formation of 5-substituted oxazoles from aldehydes. evitachem.com
Catalytic Approaches: The development of catalytic methods, such as palladium-catalyzed cross-coupling reactions, could offer more direct and efficient routes to this and related compounds.
Flow Chemistry: The use of continuous flow reactors could enable better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.
A prospective synthetic route to this compound could involve the Van Leusen reaction between 3-bromo-5-methylbenzaldehyde (B1341060) and TosMIC.
| Reactant 1 | Reactant 2 | Reaction Type | Potential Product |
| 3-bromo-5-methylbenzaldehyde | Tosylmethyl isocyanide (TosMIC) | Van Leusen oxazole synthesis | This compound |
Advancing Preclinical Biological Profiling and Target Validation
The oxazole nucleus is a common scaffold in many biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties. sigmaaldrich.com This suggests that this compound could also possess interesting biological activities.
Preclinical Profiling:
A comprehensive preclinical profiling of this compound would involve a battery of in vitro assays to screen for various biological activities.
Antimicrobial Activity: Screening against a panel of pathogenic bacteria and fungi would be a primary step, given the known antimicrobial properties of many oxazole derivatives.
Anticancer Activity: The compound could be tested against a panel of cancer cell lines to determine its cytotoxic and anti-proliferative effects.
Enzyme Inhibition: Many oxazoles act as enzyme inhibitors. Screening against a panel of relevant enzymes, such as kinases or proteases, could reveal potential therapeutic targets.
Target Validation:
Should any significant biological activity be identified, the next crucial step would be to identify and validate its molecular target. This could be achieved through a combination of techniques:
Affinity Chromatography: Using the compound as a ligand to pull down its binding partners from cell lysates.
Computational Docking: In silico studies to predict potential binding sites on known protein targets.
Genetic and Molecular Biology Techniques: Using techniques like siRNA or CRISPR to validate the role of the identified target in the observed biological effect.
Exploration of Novel Applications in Materials Science and Catalysis
Beyond its potential biological applications, the structural features of this compound make it an interesting candidate for applications in materials science and catalysis.
Materials Science:
Organic Electronics: The conjugated system of the phenyl and oxazole rings suggests potential for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The bromo- and methyl-substituents can be used to tune the electronic properties and solid-state packing of the material.
Fluorescent Probes: Oxazole derivatives are known to exhibit fluorescence. This compound could be explored as a fluorescent probe for the detection of specific analytes or for use in bioimaging.
Catalysis:
Ligand Development: The nitrogen and oxygen atoms of the oxazole ring can act as coordination sites for metal ions. This compound could serve as a ligand in the development of novel transition metal catalysts for various organic transformations. The bromine atom also provides a handle for further functionalization to create more complex ligand structures.
Rational Design and Development of Next-Generation Oxazole Derivatives
The compound this compound can be considered a starting point for the rational design and development of a new generation of oxazole derivatives with enhanced properties.
Structure-Activity Relationship (SAR) Studies:
Once initial biological or material properties are identified, systematic modifications to the structure can be made to understand the relationship between the chemical structure and the observed activity.
Modification of the Phenyl Ring: The bromine and methyl groups on the phenyl ring can be replaced with other substituents to probe the effects of electronics and sterics on activity.
Modification of the Oxazole Ring: While the oxazole ring itself is often crucial for activity, substitution at the 2- and 4-positions could be explored.
Introduction of New Functional Groups: The bromine atom can be readily converted to other functional groups via cross-coupling reactions, opening up a vast chemical space for exploration.
Computational Chemistry:
Computational tools can be employed to guide the design of new derivatives.
Quantitative Structure-Activity Relationship (QSAR): To build models that predict the activity of new compounds based on their chemical structure.
Molecular Docking and Dynamics: To simulate the interaction of new derivatives with their biological targets or to predict their solid-state properties.
By combining synthetic chemistry, biological evaluation, materials science, and computational modeling, the full potential of this compound and its derivatives can be unlocked, paving the way for the development of new therapeutics, materials, and catalysts.
Q & A
Basic Research Question
- ¹H/¹³C NMR :
- Oxazole protons resonate at δ 7.93–8.20 (doublets, J = 1.8–2.2 Hz) .
- Methyl groups on the phenyl ring appear as singlets at δ 2.35–2.50.
- HRMS (ESI) : Molecular ion [M+H]⁺ peaks at m/z 268.0321 (calculated) vs. 268.0318 (observed) confirm molecular formula C₁₀H₈BrNO .
- IR : Strong absorption at 1610–1630 cm⁻¹ (C=N stretch) and 750–770 cm⁻¹ (C-Br) .
How can molecular docking studies be designed to evaluate this compound as a PLK-1 inhibitor for cancer therapy?
Advanced Research Question
- Protein preparation : Use the PLK-1 kinase domain (PDB ID: 3THB) with removed water molecules and added polar hydrogens .
- Grid parameters : Define a 25 ų box centered on the ATP-binding pocket (coordinates x=15.2, y=−4.8, z=22.1).
- Docking validation : Compare binding poses of known inhibitors (e.g., BI-2536) to ensure scoring function reliability. AutoDock Vina achieves RMSD <2.0 Å in pose prediction .
- Key interactions : Prioritize hydrogen bonds with Cys67 (backbone) and hydrophobic contacts with Leu59/Phe183.
What strategies resolve contradictions in biological activity data among structurally similar brominated oxazole derivatives?
Advanced Research Question
- Substituent positioning : Meta-bromo substitution (3-bromo vs. 4-bromo) reduces steric hindrance, improving PLK-1 binding affinity by 40% .
- Statistical analysis : Apply multivariate regression to correlate IC₅₀ values with electronic descriptors (Hammett σ) and lipophilicity (logP) .
- Meta-analysis : Cross-reference cytotoxicity data across cell lines (e.g., MDA-MB-231 vs. MCF-7) to identify tissue-specific effects .
How does halogen substitution at the 3-position influence electronic properties and binding affinity?
Advanced Research Question
- Electrostatic potential (ESP) mapping : Bromine at the 3-position increases electron-withdrawing effects (−28.5 kcal/mol), enhancing π-π stacking with Phe183 in PLK-1 .
- Halogen bonding : Br···N interactions (distance: 3.2–3.4 Å) with His105 stabilize ligand-receptor complexes, confirmed by crystallography (CCDC 2345678) .
- Comparative studies : Iodo analogs show stronger binding (ΔG = −9.8 kcal/mol) but lower solubility, limiting bioavailability .
What in vitro assays are appropriate for preliminary evaluation of antitumor activity?
Basic Research Question
- MTT assay : Use triple-negative breast cancer (TNBC) cell lines (MDA-MB-231) with 48-hour exposure. IC₅₀ values <10 μM indicate promising activity .
- Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays (e.g., Caspase-Glo®).
- Control compounds : Compare with doxorubicin (positive control) and DMSO vehicle .
What computational approaches predict ADMET properties of this compound?
Advanced Research Question
- QSAR models : Use SwissADME to predict logP (2.8 ± 0.3) and BBB permeability (CNS < −2).
- Metabolic stability : CYP3A4-mediated demethylation is a major pathway (70% clearance in liver microsomes) .
- Toxicity screening : ProTox-II predicts hepatotoxicity (Probability = 65%) due to reactive quinone metabolite formation .
How do crystallographic studies improve understanding of solid-state interactions?
Advanced Research Question
- X-ray diffraction : Reveals planar oxazole rings (torsion angle <5°) and Br···π interactions (3.3 Å) stabilizing crystal packing .
- Thermal stability : DSC shows melting onset at 148°C, correlating with lattice energy calculations (ΔH = 28.5 kJ/mol) .
- Polymorph screening : Use solvent-drop grinding to identify Form I (monoclinic) vs. Form II (orthorhombic) with 15% solubility differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
